molecular formula C9H16N4 B582496 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine CAS No. 1227465-80-6

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B582496
CAS No.: 1227465-80-6
M. Wt: 180.255
InChI Key: UYAWOPHBKBNBLF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms and are known for their wide spectrum of biological activities . The presence of a pyrrolidine substituent and an amine functional group on the pyrazole core makes this derivative a valuable scaffold for the synthesis of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, antifungal, and anticancer activities . This specific compound serves as a key synthetic intermediate or a precursor for the development of new chemical entities in drug discovery programs. Its structure is characteristic of compounds that act as cannabinoid CB1 receptor antagonists, which are studied for potential therapeutic applications in conditions like obesity and metabolic disorders . Researchers utilize this amine-functionalized pyrazole to develop compounds for various biological screenings and to study structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,5-dimethyl-3-pyrrolidin-1-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-8(10)9(11-12(7)2)13-5-3-4-6-13/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAWOPHBKBNBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazol-4-amine

The chlorinated intermediate is prepared by treating 3-hydroxy-1,5-dimethyl-1H-pyrazol-4-amine with phosphorus oxychloride (POCl₃). In a typical procedure, 3-hydroxy-1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) and tetramethylammonium chloride (0.1 equiv) at 110°C for 6 hours. The reaction mixture is then quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the chloride (85–90% purity).

Displacement with Pyrrolidine

The chloride intermediate undergoes nucleophilic substitution with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.0 equiv) as a base. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to isolate 1,5-dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in 65–70% yield.

Key Optimization Parameters

  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk decomposition.

  • Base : K₂CO₃ minimizes side reactions compared to stronger bases.

Cyclocondensation of Hydrazines with β-Keto Amides

This one-pot method constructs the pyrazole ring while introducing substituents. Ethyl 3-aminocrotonate and 1-pyrrolidinecarboxamide are condensed with methylhydrazine in refluxing ethanol.

Reaction Mechanism

Methylhydrazine reacts with ethyl 3-aminocrotonate to form a hydrazone intermediate, which cyclizes upon dehydration. Concurrently, 1-pyrrolidinecarboxamide introduces the pyrrolidine group via nucleophilic attack at position 3. The reaction is stirred at 78°C for 24 hours, yielding the target compound directly (55–60% yield).

Limitations

  • Low regioselectivity due to competing formation of 1,3-dimethyl isomers.

  • Requires chromatographic purification to isolate the desired isomer.

Reductive Amination of Pyrazole Ketones

A three-step strategy involves oxidizing a methyl group to a ketone, followed by reductive amination with pyrrolidine.

Oxidation of 3-Methyl Substituent

1,5-Dimethyl-1H-pyrazol-4-amine is treated with selenium dioxide (SeO₂) in dioxane at 120°C, converting the 3-methyl group to a ketone (70% yield).

Reductive Amination

The ketone intermediate reacts with pyrrolidine and sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 48 hours. This step achieves 80–85% conversion, with the product purified via recrystallization.

Palladium-catalyzed couplings enable direct introduction of the pyrrolidine group. A halogenated pyrazole undergoes Buchwald-Hartwig amination with pyrrolidine.

Reaction Conditions

3-Bromo-1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv), pyrrolidine (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 24 hours. The product is isolated in 50–55% yield after silica gel chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7090HighModerate
Cyclocondensation6085LowLow
Reductive Amination8088ModerateHigh
Cross-Coupling5592LowHigh

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is its role as a kinase inhibitor. Research has shown that compounds with similar structures can inhibit various kinases involved in critical cellular processes. For instance, studies have highlighted the potential of pyrazole derivatives to selectively inhibit casein kinase 1δ/ε, which is implicated in neurodegenerative disorders and cancer .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Specific derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines such as pancreatic ductal adenocarcinoma (PANC-1). This suggests that this compound could be developed further as a lead molecule for cancer therapy .

Neuroprotective Effects

Given its mechanism of action as a kinase inhibitor, there is potential for this compound to be explored for neuroprotective effects. The inhibition of specific kinases may help mitigate neurodegenerative processes, making it a candidate for treating conditions like Alzheimer’s disease and other related disorders .

Case Studies

Several studies have documented the effects and applications of pyrazole derivatives similar to this compound:

Study ReferenceFocus AreaKey Findings
Kinase InhibitionIdentified selective inhibition of CK1δ/ε with potential for cancer therapy.
Anticancer ActivityDemonstrated cytotoxic effects on PANC-1 cell line; significant implications for drug development.
Synthesis TechniquesDetailed synthetic pathways leading to effective pyrazole derivatives with biological activity.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

  • Pyrrolidine vs. Morpholine : The pyrrolidine group in the target compound provides a smaller, more flexible heterocycle compared to morpholine in Compound 8 (). Morpholine’s oxygen atom enhances solubility but may reduce membrane permeability due to increased polarity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine () increases lipophilicity and metabolic stability, making it suitable for targeting lipid-rich bacterial membranes . In contrast, the target compound’s methyl groups offer steric protection without significantly altering electronic properties.

Biological Activity

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, also known as CAS No. 1227465-80-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. The structure includes a pyrazole ring substituted with a pyrrolidine moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with pyrrolidine under controlled conditions. The methodology can vary, but it often includes steps such as:

  • Formation of the pyrazole ring.
  • N-alkylation with pyrrolidine derivatives.
  • Purification through recrystallization or chromatography.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundA54966Apoptosis induction
Similar Pyrazole DerivativeMCF-772G2/M phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity

BacteriaMIC (mg/mL)Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.020Strong

Case Studies

In a notable case study, the compound was tested in combination with doxorubicin to assess its potential as an adjuvant therapy in cancer treatment. Results showed enhanced cytotoxicity when used in tandem with doxorubicin compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Q & A

Q. Critical Parameters Table

StepReagent/ConditionImpact on Yield
CyclizationAcetic acid vs. NaOHHigher regioselectivity with acid
AlkylationNaH in DMF vs. K₂CO₃ in THFNaH improves electrophilic reactivity
PurificationColumn chromatography vs. recrystallizationPurity >95% with chromatography

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question
Characterization requires a combination of spectral and chromatographic methods:

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine N-H at δ 2.5–3.5 ppm, pyrazole C-H at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 249 [M⁺] for related pyrazole derivatives) .
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. SAR Insights Table

SubstituentPositionBiological Activity (IC₅₀, μM)
-CH₃112.5 (COX-2 inhibition)
-CF₃38.2 (EGFR inhibition)
-F515.7 (Antimicrobial)

What key pharmacological properties have been identified in preliminary studies?

Basic Research Question
Early studies highlight:

  • Anticancer Activity : Moderate cytotoxicity (IC₅₀ 10–25 μM) against breast cancer cell lines via apoptosis induction .
  • Anti-inflammatory Effects : 40–60% reduction in TNF-α levels in murine models at 50 mg/kg doses .
  • Metabolic Stability : Moderate hepatic clearance (t₁/₂ = 2.5 hr) in rat liver microsomes .

How should researchers design experiments to determine target interactions?

Advanced Research Question
Use a multi-modal approach:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K_D = 120 nM for kinase targets) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability .
  • CRISPR Knockout Models : Confirm mechanism using EGFR- or COX-2-deficient cell lines .

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